![molecular formula C13H17FN2O B4986128 1-(3-fluorobenzyl)-3-piperidinecarboxamide](/img/structure/B4986128.png)
1-(3-fluorobenzyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-3-piperidinecarboxamide, also known as 3-F-Phenmetrazine, is a chemical compound that belongs to the phenylmorpholine class of compounds. It is a derivative of phenmetrazine, a psychostimulant drug that was once used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD). 3-F-Phenmetrazine has been the subject of scientific research due to its potential as a drug candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine involves the inhibition of the reuptake of dopamine by the DAT. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn leads to an increase in dopamine signaling. The resulting effects include increased alertness, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine have been studied in various animal models. It has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. It has also been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of movement and reward.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine in lab experiments include its high potency and selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, its potential as a drug candidate for human use is limited by its stimulant properties, which could lead to abuse and addiction.
Zukünftige Richtungen
There are several possible directions for future research on 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine. One area of interest is the development of more selective DAT inhibitors that do not have the stimulant properties of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine. Another area of interest is the study of the effects of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine in the treatment of neurological disorders such as ADHD and Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of 1-(3-fluorobenzyl)-3-piperidinecarboxamide involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The synthesis of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine has been described in various scientific publications, including a patent filed by the pharmaceutical company Pfizer.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzyl)-3-piperidinecarboxamideazine has been the subject of scientific research due to its potential as a drug candidate for the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. This has led to the hypothesis that 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine could be used as a treatment for disorders such as ADHD and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGFKCAUKGFJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.